molecular formula C6H14N2O2S B1529555 (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide CAS No. 1232061-15-2

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B1529555
CAS No.: 1232061-15-2
M. Wt: 178.26 g/mol
InChI Key: LBWOLXIOYYVGSI-LURJTMIESA-N
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Description

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chiral sulfonamide compound It is characterized by the presence of a pyrrolidine ring, a methyl group, and a methanesulfonamide moiety

Mechanism of Action

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, which are important considerations for its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and other metabolic transformations, which can affect its activity and stability . These metabolic pathways are essential for understanding how this compound is processed in the body and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding how this compound reaches its target sites and exerts its effects.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with its target biomolecules . Post-translational modifications and targeting signals play a role in the subcellular localization of this compound, influencing its activity and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (S)-pyrrolidine-3-carboxylic acid.

    Amidation: The carboxylic acid is converted to the corresponding amide using methylamine.

    Sulfonylation: The amide is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide: The non-chiral version of the compound.

    N-methyl-N-(pyrrolidin-2-yl)methanesulfonamide: A similar compound with a different position of the pyrrolidine ring.

Uniqueness

(S)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This chirality can be crucial in applications where enantioselectivity is important, such as in drug development.

Properties

IUPAC Name

N-methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOLXIOYYVGSI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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